Cas no 1706442-31-0 (3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione)

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 2,4-Oxazolidinedione, 3-(3-piperidinyl)-
- 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
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- MDL: MFCD29034548
- インチ: 1S/C8H12N2O3/c11-7-5-13-8(12)10(7)6-2-1-3-9-4-6/h6,9H,1-5H2
- InChIKey: HGNKJWNXOOJBTF-UHFFFAOYSA-N
- SMILES: O1CC(=O)N(C2CCCNC2)C1=O
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-234402-2.5g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-234402-10.0g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Enamine | EN300-234402-0.1g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-234402-1g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-234402-1.0g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Enamine | EN300-234402-0.25g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-234402-5.0g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Enamine | EN300-234402-10g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 10g |
$3131.0 | 2023-09-15 | ||
Enamine | EN300-234402-5g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-234402-0.05g |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |
1706442-31-0 | 95% | 0.05g |
$612.0 | 2024-06-19 |
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dioneに関する追加情報
Introduction to 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione (CAS No. 1706442-31-0)
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1706442-31-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolidinone class, a scaffold known for its versatility in drug design due to its ability to mimic the binding pockets of biological targets. The presence of a piperidine moiety in its structure enhances its pharmacological potential by improving solubility, metabolic stability, and binding affinity to biological receptors.
The structure of 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione features a five-membered ring containing two oxygen atoms and a nitrogen atom, fused with a piperidine ring at the 3-position. This unique arrangement imparts distinct electronic and steric properties that make it an attractive candidate for further derivatization and exploration in drug discovery. The oxazolidinone core is particularly valuable in medicinal chemistry due to its role as a privileged scaffold in several therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents.
In recent years, there has been a surge in research focusing on oxazolidinone derivatives as potential therapeutic agents. The compound CAS No. 1706442-31-0 has been studied for its pharmacokinetic properties and interactions with biological targets. Preliminary studies suggest that this molecule may exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. The piperidinyl group in the molecule contributes to its ability to modulate protein-protein interactions and enzyme function, making it a promising candidate for further investigation.
One of the most compelling aspects of 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione is its potential as a building block for novel drug candidates. The oxazolidinone scaffold can be modified through various chemical transformations to introduce different functional groups or substituents that enhance biological activity. For instance, researchers have explored modifications at the nitrogen atoms or the piperidine ring to optimize binding affinity and selectivity. These modifications are crucial for developing drugs with improved efficacy and reduced side effects.
The pharmaceutical industry has shown particular interest in oxazolidinone derivatives due to their broad spectrum of activity and favorable pharmacokinetic profiles. Several clinical trials have been conducted with compounds based on this scaffold, demonstrating their potential in treating infectious diseases, chronic disorders, and even certain types of cancer. While CAS No. 1706442-31-0 itself may not be currently under clinical investigation, its structural features suggest that it could serve as a valuable intermediate in the synthesis of next-generation therapeutics.
Advances in computational chemistry and high-throughput screening have accelerated the discovery process for compounds like 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione. These technologies allow researchers to predict binding affinities and identify promising candidates more efficiently than traditional methods. By leveraging these tools, scientists can rapidly screen large libraries of compounds and prioritize those with the highest potential for further development.
The synthesis of CAS No. 1706442-31-0 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the oxazolidinone ring system. The introduction of the piperidinyl group typically occurs through nucleophilic substitution or other coupling reactions that preserve the integrity of the core structure.
In conclusion, 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione (CAS No. 1706442-31-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a building block for novel drug candidates underscores its importance in ongoing research efforts aimed at addressing unmet medical needs. As our understanding of disease mechanisms continues to evolve, this compound will likely play an increasingly important role in the development of innovative treatments across multiple therapeutic areas.
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